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molecular formula C10H16N2O B1610522 2-(Propylamino)-1-(pyridin-3-yl)ethanol CAS No. 91800-29-2

2-(Propylamino)-1-(pyridin-3-yl)ethanol

Cat. No. B1610522
M. Wt: 180.25 g/mol
InChI Key: MJUNJSZNJODPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560474B2

Procedure details

To 1.01 g (3.6 mmol) of 3-bromoacetylpyridine hydrobromide, prepared as described in Example 1, was added 20 ml of absolute ethanol and 0.5 g (13.2 mmol) of sodium boronhydride (NaBH4). The reaction mixture was stirred at 20° C. for 2 hours and filtered. To the filtrate containing 3-pyridyloxirane was added 0.7 ml (8.5 mmol) of n-propylamine and heated at reflux temperature of the reaction mixture for 5 hours. The reaction mixture was then evaporated to a dry residue and to it was added 20 ml of chloroform, a solid portion was filtered off, the filtrate was evaporated and an oil residue formed was purified by column chromatography on silica gel (silica gel 60, mobile phase: CHCl3:ethyl acetate=10:2). This yields 0.33 g (50%) of 1-(3-pyridyl)-2-propylaminoethanol in the form of the oil base (molecular weight: 180.25, gross formula: C10H16N2O)
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.Br[CH2:3][C:4]([C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)=[O:5].[Na].[BH4-].[Na+].[CH2:15]([NH2:18])[CH2:16][CH3:17]>C(O)C>[N:8]1[CH:9]=[CH:10][CH:11]=[C:6]([CH:4]([OH:5])[CH2:3][NH:18][CH2:15][CH2:16][CH3:17])[CH:7]=1 |f:0.1,3.4,^1:11|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
Br.BrCC(=O)C=1C=NC=CC1
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(CC)N
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 20° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
To the filtrate containing 3-pyridyloxirane
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature of the reaction mixture for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated to a dry residue and to it
ADDITION
Type
ADDITION
Details
was added 20 ml of chloroform
FILTRATION
Type
FILTRATION
Details
a solid portion was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
an oil residue formed
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (silica gel 60, mobile phase: CHCl3:ethyl acetate=10:2)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N1=CC(=CC=C1)C(CNCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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